molecular formula C7H7NO2 B1303122 4-Methylpicolinic acid CAS No. 4021-08-3

4-Methylpicolinic acid

Cat. No.: B1303122
CAS No.: 4021-08-3
M. Wt: 137.14 g/mol
InChI Key: CMMURVLHXMNTHY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Picolinic Acid Derivatives in Chemical Sciences

The study of picolinic acid and its derivatives is deeply rooted in the history of pyridine (B92270) chemistry. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from oil obtained by heating animal bones. Its structure, derived from benzene (B151609) by replacing a C-H unit with a nitrogen atom, was later determined by Wilhelm Körner and James Dewar. rsc.org A significant advancement in synthesizing pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis, a method that, despite initial drawbacks, laid the groundwork for future preparations. A more efficient synthesis was later developed in 1924 by Russian chemist Aleksei Chichibabin.

Picolinic acid itself, or pyridine-2-carboxylic acid, gained prominence in the 20th century as its biological and chemical significance became understood. It was identified as a key catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway. wikipedia.org A crucial property of picolinic acid that spurred the development of its derivatives is its ability to act as a bidentate chelating agent for various metal ions, including chromium, zinc, copper, and iron. wikipedia.orgorientjchem.org This chelating capability established the foundation for creating more complex and functionally diverse picolinic acid derivatives for applications ranging from medicinal chemistry to materials science. researchgate.net The systematic study of substituted pyridine carboxylic acids, including halogenated and methylated versions, has since expanded, driven by the need for specialized intermediates in pharmaceutical and chemical research.

Structural Significance of the Pyridine Carboxylic Acid Scaffold in Chemical Biology and Material Science

The pyridine ring is a fundamental nitrogen-containing heterocycle that is a core component in over 7000 drug molecules of medicinal importance. rsc.orgrsc.org It is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov The pyridine scaffold's prevalence is due to its capacity to bear substituents at multiple positions, which allows for the fine-tuning of physicochemical properties and biological activity. rsc.orgnih.gov

The pyridine carboxylic acid scaffold, in particular, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov These isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have been the basis for a multitude of drugs targeting a wide array of conditions, including infections, inflammation, and cancer. nih.gov The presence of both the pyridine ring and a carboxylic acid functional group confers unique properties. solubilityofthings.com The nitrogen atom in the ring acts as an electron-withdrawing group and a hydrogen bond acceptor, while the carboxylic acid group can donate a proton, enabling the molecule to participate in various interactions like hydrogen bonding and metal ion coordination. solubilityofthings.com

In chemical biology, this scaffold is instrumental in the design of enzyme inhibitors and agents with antimicrobial and anticancer properties. nih.govontosight.ai The versatility of the pyridine carboxylic acid structure allows for systematic modifications to enhance metabolic stability and target selectivity. nih.gov In materials science, these compounds serve as building blocks for specialized polymers and materials with enhanced thermal and chemical resistance. chemimpex.comevitachem.com Their ability to act as ligands in coordination chemistry is also exploited in the development of catalysts and molecular photovoltaics. chemimpex.comijsrst.com

Overview of Current Academic Research Trajectories for 4-Methylpicolinic Acid and Related Analogs

Current research on this compound and its analogs spans several scientific disciplines, focusing on its utility in synthesis, medicinal chemistry, and materials science.

Synthetic Applications: this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. For instance, it is the initial raw material for preparing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a key intermediate for the anticoagulant drug argatroban, through processes like hydrogenation reduction and esterification. google.com The compound and its derivatives are also used as building blocks for creating novel heterocyclic compounds.

Medicinal and Chemical Biology Research: While research on this compound itself is specific, its derivatives are actively investigated for potential therapeutic applications.

Hypoglycemic Agents: In a study, 3-Mercapto-4-methylpicolinic acid was identified as one of the few derivatives of 3-mercaptopicolinic acid to show hypoglycemic activity. nih.gov

Antiparasitic Agents: Picolinic acid derivatives have been developed as dual-stage inhibitors of Toxoplasma gondii, the parasite that causes toxoplasmosis. These second-generation derivatives showed improved solubility and microsomal stability compared to earlier compounds. nih.gov

Anticancer Research: Derivatives of picolinic acid have been synthesized and evaluated for their anticancer activity, with some showing promise in inhibiting cancer cell growth. ontosight.aipensoft.net Molecular docking studies have explored their binding affinity to targets like the EGFR kinase domain. pensoft.net

Enzyme Inhibition: The pyridine carboxylic acid scaffold is a key feature in the design of new enzyme inhibitors, with major pharmaceutical companies developing potent inhibitors based on these structures. nih.gov

Vibrational and Structural Analysis: Detailed spectroscopic studies, such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, have been conducted on this compound (4MPA). ijsrst.comresearchgate.net Normal coordinate analysis has been used to perform a complete vibrational assignment of the molecule, providing fundamental data on its structure and bonding. ijsrst.comresearchgate.net

Materials Science and Catalysis: The structural features of this compound and its analogs make them valuable in materials science.

Coordination Chemistry: Picolinic acid derivatives are widely used as ligands for metal ion complexation, which has applications in creating magnetic resonance imaging (MRI) contrast agents and radiolabeled compounds for therapy. orientjchem.orgresearchgate.net The introduction of substituents onto the pyridine ring can influence the resulting crystal packing and molecular structure. researchgate.net

Catalysis: In catalysis, picolinic acid itself has been found to be the active species formed in situ from the decomposition of more complex pyridin-2-yl based ligands in certain manganese-based oxidation reactions. rsc.org The amino-substituted analog, 3-Amino-4-methylpicolinic acid, has potential applications in catalysis due to its ability to chelate metal ions. vulcanchem.com

Summary of Research Applications for this compound and Analogs
Research AreaSpecific Application / FindingRelated AnalogReference
Organic SynthesisStarting material for the synthesis of a key intermediate of Argatroban.This compound google.com
Medicinal ChemistryDemonstrated hypoglycemic activity.3-Mercapto-4-methylpicolinic acid nih.gov
Dual-stage inhibitors of the Toxoplasma gondii parasite.General Picolinic acid derivatives nih.gov
Investigated for anticancer properties.General Picolinic acid derivatives ontosight.aipensoft.net
Structural ChemistryVibrational analysis using FTIR and FT-Raman spectroscopy.This compound ijsrst.comresearchgate.net
Materials & CatalysisUsed as ligands for metal ion complexation.General Picolinic acid derivatives researchgate.net
Potential applications in catalysis through metal chelation.3-Amino-4-methylpicolinic acid vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMURVLHXMNTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376481
Record name 4-Methylpicolinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-08-3
Record name 4-Methylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyridine-2-carboxylic acid
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Synthetic Methodologies and Elucidation of Reaction Pathways for 4 Methylpicolinic Acid Systems

De Novo Synthesis Strategies for the 4-Methylpicolinic Acid Core

The synthesis of the this compound framework is primarily achieved through the functionalization of pre-existing pyridine (B92270) rings, leveraging established organic chemistry reactions. Key strategies include the selective oxidation of dimethyl-substituted pyridines (lutidines) and innovative chemoenzymatic routes that offer high specificity under mild conditions.

A principal and well-established method for synthesizing pyridine carboxylic acids, including this compound, is the oxidation of the methyl group of a substituted methylpyridine. The choice of starting material is crucial; for this compound, a logical precursor is a 2,4-lutidine (2,4-dimethylpyridine), where the methyl group at the 2-position is selectively oxidized. Various oxidizing agents and catalytic systems have been developed for this transformation.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been historically effective for the oxidation of alkyl groups attached to heterocyclic rings. The reaction typically involves heating the methylpyridine substrate with KMnO₄ in an aqueous solution. For instance, the oxidation of 2,6-lutidine with potassium permanganate has been shown to yield dipicolinic acid, demonstrating the potency of this reagent in converting methyl groups on the pyridine ring to carboxylic acids. tandfonline.com A similar approach can be envisioned for 2,4-lutidine to selectively oxidize one of the methyl groups.

In addition to stoichiometric oxidants, catalytic methods are prevalent, particularly in industrial settings, due to their efficiency and reduced waste. Gas-phase catalytic oxidation using vanadium-based catalysts, such as Vanadium(V) oxide (V₂O₅) supported on titanium dioxide (TiO₂), is a common method for oxidizing picolines. amanote.comresearchgate.net These reactions are typically performed at high temperatures and pressures. Modifying V₂O₅ with promoters like SnO₂ and TiO₂ has been shown to increase catalyst activity, leading to higher conversion of the starting material and shifting the maximum yield of the corresponding carboxylic acid to lower temperatures. amanote.comresearchgate.net While much of the literature focuses on the oxidation of 4-picoline to isonicotinic acid, the principles are directly applicable to the selective oxidation of a lutidine. researchgate.net

Another approach involves liquid-phase oxidation. For example, 3-picoline has been oxidized to nicotinic acid with oxygen in the presence of a catalytic system comprising cobalt(II) acetate, N-hydroxyphthalimide (NHPI), and bromide salts in an acetic acid solvent. tandfonline.com This method has also been applied to the oxidation of 4-picoline, yielding 4-pyridine carboxylic acid, indicating its potential applicability for the selective oxidation of lutidines. tandfonline.com

Starting Material (Analog)Oxidizing Agent/Catalyst SystemProductYieldReference
3-PicolineCo(OAc)₂/NHPI/NaBr in AcOHNicotinic Acid61.4% Selectivity tandfonline.com
4-PicolineV-Ti-Cr-Al-P catalyst (vapor-phase)Isonicotinic Acid>82% researchgate.net
2,6-LutidinePotassium PermanganateDipicolinic Acid98% tandfonline.com
2,6-LutidineMetal Porphyrins/O₂ (liquid-phase)Pyridine-2,6-dicarboxylic acid96.4% organic-chemistry.org

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. A notable biocatalytic route for producing picolinic acid derivatives involves the enzyme Catechol 2,3-dioxygenase (C23O). tandfonline.com This iron(II)-containing enzyme catalyzes the extradiol ring cleavage of catechols to produce 2-hydroxymuconic semialdehydes (HMS). wikipedia.orgrcsb.org These intermediates can then undergo a spontaneous, non-enzymatic cyclization in the presence of ammonia (B1221849) to form the pyridine ring of picolinic acid derivatives. tandfonline.com

This strategy has been successfully employed to synthesize various substituted picolinic acids. The synthesis begins with a substituted catechol, which is acted upon by C23O. For example, starting with 3-methylcatechol (B131232) or 4-methylcatechol, the enzyme produces the corresponding methyl-substituted HMS. The subsequent addition of ammonia to the reaction mixture triggers condensation and cyclization to yield 6-methylpicolinic acid and 5-methylpicolinic acid, respectively. tandfonline.com This pathway demonstrates the potential for producing this compound by selecting the appropriately substituted catechol precursor (i.e., 4-methylcatechol, which would yield 5-methylpicolinic acid, or a different isomer if the cyclization regiochemistry could be controlled differently).

The use of a whole-cell catalyst, such as an Escherichia coli transformant expressing the C23O gene from Pseudomonas putida, simplifies the process by eliminating the need for enzyme purification. tandfonline.com This biocatalytic approach operates under mild conditions (e.g., 15°C) and demonstrates high yields for various derivatives. tandfonline.com

SubstrateEnzyme SystemProductYieldReference
CatecholC23O from P. putida / AmmoniaPicolinic Acid59% tandfonline.com
3-MethylcatecholC23O from P. putida / Ammonia6-Methylpicolinic Acid68% tandfonline.com
4-MethylcatecholC23O from P. putida / Ammonia5-Methylpicolinic Acid54% tandfonline.com
4-ChlorocatecholC23O from P. putida / Ammonia5-Chloropicolinic Acid47% tandfonline.com

Functionalization and Derivatization of this compound and Related Picolinic Acids

Once the this compound core is synthesized, it can be further modified to produce a wide range of derivatives. These modifications primarily target the carboxylic acid group or the pyridine ring itself.

The carboxylic acid moiety of this compound is a prime site for functionalization via nucleophilic acyl substitution. This class of reactions allows for the synthesis of esters and amides, which are valuable in coordination chemistry and as precursors for more complex molecules. nih.govresearchgate.net

The formation of esters (esterification) is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. youtube.comgoogle.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). nih.govresearchgate.net This acid chloride then readily reacts with an alcohol to form the corresponding ester with high efficiency. uomustansiriyah.edu.iq

Amide formation follows a similar strategy. Picolinic acids can be coupled with primary or secondary amines to yield picolinamides. nih.gov To facilitate this reaction, coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used to achieve nearly quantitative yields under room temperature conditions. researchgate.net Another common method is the conversion of the carboxylic acid to an acid chloride, which then reacts rapidly with ammonia or an amine to produce the amide. uomustansiriyah.edu.iqcam.ac.uk

Alkylation of the picolinic acid structure can occur at the pyridine ring or at the methyl substituent. A sophisticated strategy for C-alkylation involves the formation of dianion intermediates. For a compound like 3-methylpicolinic acid, treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate both the carboxylic acid and the methyl group. The deprotonation of the methyl group creates a carbanion, which is a potent nucleophile. nih.gov

This dianion can then react with an electrophile, such as an alkyl halide. The reaction typically occurs at the carbanion, leading to the formation of a new carbon-carbon bond at the position of the original methyl group. This "lateral lithiation" followed by alkylation effectively extends the carbon chain at that position. nih.gov While this has been explored in systems like 6-methyluridine, the principle is applicable to methylpicolinic acids, providing a pathway to synthesize derivatives with more complex alkyl side chains. nih.gov

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the ring complexes with an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high precision. organic-chemistry.org

For picolinic acid systems, the carboxylic acid group itself is not an ideal DMG under standard conditions due to its acidity. However, it can be converted into a more effective DMG, such as a tertiary amide (e.g., an anilide). The amide group effectively directs the lithiation to the C-3 position of the pyridine ring. For example, the anilide of picolinic acid can be treated with n-butyllithium to generate a bis-lithiated intermediate, which then reacts with halogenating agents (e.g., I₂, C₂Br₂H₄) to introduce a halogen at the C-3 position. Subsequent hydrolysis of the amide restores the carboxylic acid, yielding the 3-halogenated picolinic acid derivative. tandfonline.com This methodology provides a precise route for introducing substituents onto the pyridine ring, which would be difficult to achieve through conventional electrophilic aromatic substitution.

Halogenation Reactions and Subsequent Cross-Coupling Pathways (e.g., 3-Bromo-6-methylpicolinic acid)

The introduction of a halogen atom onto the pyridine ring of this compound is a critical step for creating versatile intermediates for further chemical synthesis. While direct halogenation of this compound is not extensively detailed in the available literature, methodologies applied to similar pyridinecarboxylic acids can provide insight into potential synthetic routes. For instance, the synthesis of related compounds like 3-bromo-6-methylpicolinic acid and 3-bromo-6-chloropyridyl-2-formic acid illustrates the general strategies employed for the halogenation of pyridine rings bearing a carboxylic acid group.

These halogenated derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Two of the most prominent examples are the Suzuki-Miyaura coupling and the Heck reaction.

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org This method is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org A hypothetical Suzuki coupling of a brominated this compound with an arylboronic acid would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the reaction's success and can be tailored for specific substrates. wikipedia.orgmdpi.com

The Heck reaction is another palladium-catalyzed method that forms a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgyoutube.com This reaction provides a direct method for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org A halogenated this compound derivative could be coupled with various alkenes to generate more complex molecular structures. The catalytic cycle of the Heck reaction also proceeds through oxidative addition, migratory insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/PrecursorLigand (if applicable)BaseSolventTypical Substrates
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃P(t-Bu)₃, PCy₃, SPhos, XPhosK₃PO₄, K₂CO₃, Cs₂CO₃, NaOHToluene, Dioxane, THF, WaterAryl/Vinyl Halides + Aryl/Vinyl Boronic Acids
Heck ReactionPd(OAc)₂, PdCl₂, Pd(PPh₃)₄PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), TolueneAryl/Vinyl Halides + Alkenes

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and optimizing synthetic procedures. This section explores the mechanistic details of key transformations.

Kinetics and Mechanisms of Decarboxylation in Pyridinecarboxylic Acids

The decarboxylation of pyridinecarboxylic acids, including picolinic acid and its derivatives, has been the subject of detailed kinetic and mechanistic studies. cdnsciencepub.com The reaction rate is highly dependent on the pH of the solution. cdnsciencepub.com For picolinic acid, the first-order rate constants for decarboxylation increase as the pH rises from 0, reach a maximum near a pH of 1, and then decrease to a stable level at higher pH. cdnsciencepub.com

The mechanism is believed to proceed through the formation of a zwitterion, which is the isoelectric species that undergoes decarboxylation. cdnsciencepub.com The zwitterion loses carbon dioxide to form a 2-pyridyl carbanion or an ylide intermediate. cdnsciencepub.com The methyl betaine (B1666868) of picolinic acid decarboxylates significantly faster (around 200 times) than the corresponding anion, which supports the involvement of the zwitterionic form in the rate-determining step. cdnsciencepub.comresearchgate.net

Substituents on the pyridine ring can influence the rate of decarboxylation. For 3-substituted picolinic acids, both electron-withdrawing and electron-releasing groups have been shown to accelerate the decarboxylation of the acid form. researchgate.net This effect is thought to arise from steric hindrance that disrupts the coplanarity of the carboxyl group with the aromatic ring, thereby weakening the bond between the carboxyl group and the ring. researchgate.net In contrast, these same substituents tend to inhibit the decarboxylation of the corresponding anions. researchgate.net The decarboxylation of picolinate (B1231196) anions appears to be uniquely facilitated by water, which is proposed to form a hydrogen-bonded bridge that assists in the formation of an ylide intermediate. researchgate.net

Table 2: Factors Influencing the Decarboxylation of Pyridinecarboxylic Acids

FactorObservationMechanistic Implication
pHRate is maximal near the isoelectric point. cdnsciencepub.comDecarboxylation proceeds through the zwitterionic form of the acid. cdnsciencepub.com
SubstituentsBoth electron-donating and withdrawing groups at the 3-position can accelerate decarboxylation of the acid. researchgate.netSteric effects may disrupt ring-carboxyl group coplanarity, facilitating C-C bond cleavage. researchgate.net
SolventDecarboxylation of the anion form is significantly favored in aqueous solutions. researchgate.netWater is proposed to act as a proton bridge, facilitating the formation of an ylide intermediate. researchgate.net

Pathways for the Synthesis of Key Related Substances of Pharmaceutical Compounds (e.g., Rabeprazole (B1678785) sodium precursors)

Methylpicolinic acids are important structural motifs in the synthesis of various pharmaceutical compounds and their related substances. While direct synthetic routes originating from this compound for precursors of the proton pump inhibitor Rabeprazole sodium are not prominently documented, the synthesis of structurally related isomers provides valuable insight into potential synthetic applications.

For instance, a key related substance of Rabeprazole sodium, 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, has been synthesized. researchgate.netfao.orgresearchgate.net The synthesis of this compound utilizes 3-methylpicolinonitrile as the starting material, which undergoes a five-step process. researchgate.netresearchgate.net A critical step in this pathway is the conversion of 3-methylpicolinonitrile to 4-hydroxy-3-methylpicolinonitrile. researchgate.netresearchgate.net This demonstrates how a substituted methylpicolinic acid scaffold serves as a crucial building block for complex pharmaceutical-related molecules. The synthesis and characterization of such related substances are vital for establishing quality standards for the final drug product. researchgate.netresearchgate.net

The synthesis of Rabeprazole itself and its impurities often involves precursors derived from substituted pyridines. nih.gov For example, impurities such as the chloro- and methoxy-analogues of rabeprazole are derived from 4-chloro-3-methyl-2-pyridinyl and 4-methoxy-3-methyl-2-pyridinyl moieties, respectively. nih.gov These examples underscore the importance of functionalized methylpyridine derivatives, including methylpicolinic acids, as key intermediates in pharmaceutical synthesis.

Advanced Spectroscopic and Computational Characterization of 4 Methylpicolinic Acid Systems

Vibrational Spectroscopy for Detailed Molecular Structure Elucidation

The FTIR spectrum of 4-Methylpicolinic acid (4MPA) provides extensive information about its covalent bonding and functional groups. A study of 4MPA recorded its FTIR spectrum in the 4000-400 cm⁻¹ range, allowing for the identification of characteristic vibrational bands. researchgate.net

Key absorptions include a very broad band for the O-H stretch of the carboxylic acid group, typically found between 3300 cm⁻¹ and 2500 cm⁻¹, which is a hallmark of hydrogen-bonded acid dimers. The C=O (carbonyl) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700 cm⁻¹. Vibrations associated with the pyridine (B92270) ring and the methyl group are also clearly identifiable. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below this value. The region from 1600 cm⁻¹ to 1400 cm⁻¹ is complex, containing C=C and C=N stretching vibrations from the pyridine ring.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad) Characteristic of the hydrogen-bonded hydroxyl group.
Aromatic C-H Stretch 3100 - 3000 Associated with the C-H bonds of the pyridine ring.
Aliphatic C-H Stretch 2980 - 2850 Arising from the C-H bonds of the methyl substituent.
C=O Stretch (Carbonyl) 1710 - 1680 A strong, sharp peak from the carboxylic acid's carbonyl.
C=C & C=N Ring Stretching 1600 - 1450 Multiple bands corresponding to the pyridine ring framework.
C-O Stretch 1320 - 1210 Stretching of the C-O single bond in the carboxyl group.
O-H Bend 1440 - 1395 In-plane bending of the hydroxyl proton.

The FT-Raman spectrum of 4MPA, recorded in the 4000-50 cm⁻¹ range, offers complementary information to the FTIR data. researchgate.net Raman spectroscopy is particularly sensitive to non-polar and symmetric molecular vibrations. Consequently, the symmetric "breathing" mode of the pyridine ring, typically observed near 1000 cm⁻¹, is often a prominent feature in the Raman spectrum. The aromatic C=C and C=N stretching modes are also strong. In contrast to its strong intensity in FTIR, the carbonyl (C=O) stretch is usually a weak signal in the Raman spectrum of carboxylic acids. The symmetric C-H stretching of the methyl group is another characteristic Raman band.

Table 2: Key FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 C-H bonds of the pyridine ring.
Aliphatic C-H Stretch 2980 - 2850 Symmetric and asymmetric stretches of the methyl group.
C=O Stretch (Carbonyl) 1710 - 1680 Typically a weak band in the Raman spectrum.
Ring Breathing Mode ~1030 - 990 A strong, symmetric stretching vibration of the pyridine ring.
C=C & C=N Ring Stretching 1600 - 1450 Strong signals from the vibrations of the aromatic ring.

To assign the observed spectral bands to specific molecular motions with high confidence, a Normal Coordinate Analysis (NCA) is essential. This computational technique treats the molecule as a system of masses connected by springs, allowing for the calculation of theoretical vibrational frequencies.

For this compound, a detailed NCA was performed by solving an Inverse Vibrational Problem (IVP). researchgate.net This advanced method involves refining a set of molecular force constants to achieve the best possible match between the calculated frequencies and the experimental data from both FTIR and FT-Raman spectra. A 74-parameter modified valence force field was employed in this analysis. researchgate.net A key output of this process is the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. This allows for an unambiguous assignment of even complex, coupled vibrations, providing a definitive understanding of the molecule's dynamic structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic environments of atomic nuclei, providing definitive information about the molecular structure and connectivity of this compound. Analysis of both Proton (¹H) and Carbon-13 (¹³C) NMR spectra allows for a complete structural elucidation.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule.

Carboxylic Acid Proton (-COOH): This proton is the most deshielded due to the electronegativity of the adjacent oxygen atoms. It appears as a broad singlet far downfield, typically between 10.0 and 13.0 ppm.

Aromatic Protons: The three protons on the pyridine ring are in different chemical environments. The electron-withdrawing nitrogen atom and carboxyl group cause these signals to appear downfield. The proton at position 6 (H-6), adjacent to the nitrogen, is expected to be the most downfield. The proton at position 3 (H-3) is adjacent to the carboxyl group, while the proton at position 5 (H-5) is influenced by the methyl group. Their coupling (spin-spin splitting) with each other results in distinct multiplicity patterns (e.g., doublets or singlets).

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not adjacent to any other protons. Therefore, they give rise to a sharp singlet signal, typically in the upfield region around 2.4 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 10.0 - 13.0 broad singlet
H-6 (Aromatic) ~8.6 doublet
H-3 (Aromatic) ~8.1 singlet
H-5 (Aromatic) ~7.4 doublet
-CH₃ ~2.4 singlet

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For this compound, seven distinct signals are expected.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and its signal is found furthest downfield, typically in the 165-175 ppm range.

Aromatic Carbons: The five carbons of the pyridine ring resonate in the aromatic region (120-155 ppm). The carbons directly attached to the electronegative nitrogen (C-2, C-6) and the carboxyl group (C-2) are the most deshielded within this group. The carbon bearing the methyl group (C-4) is also significantly downfield.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon in the molecule, resulting in a signal at the most upfield position, generally around 21 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH ~167
C-2 ~151
C-6 ~149
C-4 ~147
C-3 ~127
C-5 ~124
-CH₃ ~21

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₇NO₂), the molecular weight is 137.14 g/mol . scbt.commatrixscientific.com

In a typical electron impact (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 137. The fragmentation of the molecular ion is influenced by the functional groups present: a carboxylic acid and a methyl-substituted pyridine ring.

The fragmentation process involves the breaking of energetically unstable molecular ions into smaller, more stable fragments. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a peak at m/z 120 (M-17). miamioh.edulibretexts.org

Loss of a carboxyl group (•COOH): This would result in a peak at m/z 92 (M-45), corresponding to the 4-methylpyridine cation. libretexts.org

Decarboxylation (loss of CO₂): This fragmentation pathway would produce a peak at m/z 93 (M-44).

Alpha-cleavage: Cleavage of the bond adjacent to the pyridine ring could lead to the loss of the carboxylic acid group.

The relative intensities of these fragment peaks provide valuable information for the structural elucidation of the molecule.

Quantum Chemical Computations and Theoretical Studies

Quantum chemical computations are instrumental in providing a deeper understanding of the molecular structure, electronic properties, and reactivity of this compound. These theoretical studies complement experimental data and offer insights that can be difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, a hybrid functional, is commonly employed in conjunction with various basis sets (e.g., 6-311++G**) to study substituted picolinic acids. academicjournals.orgresearchgate.net

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze the electronic structure: The methyl group (CH₃) at the 4-position is an electron-donating group. academicjournals.org This influences the electron density distribution within the pyridine ring, affecting its chemical reactivity.

Investigate conformational analysis: While the pyridine ring is rigid, the orientation of the carboxylic acid group relative to the ring can be studied to identify the most stable conformer.

Calculate spectroscopic properties: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation. academicjournals.org

Ab Initio Methods in Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to studying the electronic properties of molecules. researchgate.net

For this compound, ab initio calculations can predict:

Ionization potential and electron affinity: These properties are crucial for understanding the molecule's behavior in redox reactions.

Electronic transitions: Time-dependent DFT (TD-DFT) and other excited-state ab initio methods can be used to simulate UV-Vis spectra and understand the nature of electronic excitations. researchgate.net

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. mdpi.com

Solvation Models and Solvent Effects on Electronic Properties

The properties of this compound can be significantly influenced by the solvent environment. wikipedia.org Solvation models are used in computational chemistry to account for the effects of a solvent on a solute molecule. nih.govfiveable.me

Common approaches include:

Implicit solvation models: Such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. fiveable.me This is a computationally efficient way to capture the bulk effects of the solvent.

Explicit solvation models: Involve the inclusion of individual solvent molecules in the calculation. This provides a more detailed picture of solute-solvent interactions but is computationally more demanding. nih.gov

Studies on related substituted picolinic acids have employed solvents like acetone, ethanol, diethyl ether, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) to investigate how the solvent affects electronic properties. academicjournals.orgresearchgate.net For this compound, changes in solvent polarity are expected to influence its electronic structure and reactivity.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. researchgate.netmdpi.commdpi.com

For this compound and its derivatives, molecular docking simulations can:

Identify potential binding sites: Determine the most likely location on a target protein where the molecule will bind.

Predict binding affinity: Estimate the strength of the interaction between the ligand and the target.

Analyze intermolecular interactions: Visualize and quantify the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. mdpi.comnih.govresearchgate.net While the crystal structure of this compound itself is not detailed in the provided context, the methodology is well-established for its derivatives and related compounds. researchgate.netnih.gov

This technique provides precise information on:

Molecular geometry: Accurate bond lengths, bond angles, and torsion angles in the solid state.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that hold the crystal together.

Coordination Chemistry of 4 Methylpicolinic Acid and Its Metal Complexes

Ligand Design Principles and Chelation Properties of 4-Methylpicolinic Acid

The design of ligands for specific applications in coordination chemistry hinges on understanding their fundamental chelation properties. This compound serves as an excellent example of how subtle modifications to a parent ligand, picolinic acid, can fine-tune its coordination behavior.

Picolinic acid and its derivatives are well-established as effective bidentate chelating agents for a variety of metal ions. wikipedia.orgorientjchem.org The chelation occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the deprotonated carboxylate group, forming a stable five-membered ring. nih.govresearchgate.net This N,O-bidentate coordination is a common and robust binding mode observed in numerous metal-picolinate complexes. nih.gov

The general structure of picolinic acid provides a rigid backbone, which is advantageous for forming predictable coordination geometries. The family of picolinic acid-based chelators is being explored for its ability to form stable complexes under mild conditions, which is particularly relevant for applications involving sensitive biomolecules or radiometals. iaea.org The fundamental coordination chemistry of picolinic acid has been studied with a vast range of metals, including transition metals and lanthanides, showcasing its broad applicability. nih.govresearchgate.net

The introduction of a substituent on the pyridine ring of picolinic acid can significantly impact its coordination chemistry. A methyl group, as in this compound, is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen atom. An increase in the basicity of the donor atoms generally leads to the formation of more stable metal complexes.

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s). wikipedia.org While specific stability constants for this compound with a wide range of metals are not extensively tabulated in readily available literature, the principles of coordination chemistry suggest that the electron-donating methyl group should lead to higher stability constants compared to unsubstituted picolinic acid for many metal ions. The stability of complexes is influenced by factors such as the nature of the metal ion (charge, radius) and the ligand (basicity, steric effects). derpharmachemica.com

Metal IonLigandLog K1Log K2Conditions
Ni(II)Picolinic Acid5.62-0.15 M NaCl
Cu(II)Picolinic Acid--Data not specified
Zn(II)Picolinic Acid--Data not specified
La(III)ac3py1418.27-0.10 M NMe4NO3
Sm(III)ac3py1419.34-0.10 M NMe4NO3
Ho(III)ac3py1419.45-0.10 M NMe4NO3

This table presents stability constants for picolinic acid and a related macrocyclic ligand to illustrate typical values. Data for this compound is sparse. The stability of lanthanide complexes with a macrocyclic derivative (ac3py14) is included for comparative purposes. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

The formation of transition metal complexes with picolinic acid derivatives is well-documented. orientjchem.org For instance, copper(II) complexes of 3-methylpicolinic acid have been synthesized by reacting copper(II) sulfate (B86663) with the ligand in an aqueous solution. tandfonline.com A similar approach can be applied for this compound, where the reaction of a metal(II) salt (e.g., chloride, nitrate, or sulfate) with the ligand, often in a 1:2 metal-to-ligand molar ratio, yields the corresponding complex. ajol.infomdpi.com The synthesis can be carried out in various solvents, including water or ethanol, and the products can often be isolated as crystalline solids upon solvent evaporation or cooling. scielo.br

Spectroscopic methods are crucial for characterizing these complexes:

Infrared (IR) Spectroscopy: The coordination of the ligand to the metal ion can be confirmed by changes in the IR spectrum. A key indicator is the shift in the vibrational frequencies of the carboxylate group. The disappearance of the broad ν(O-H) band of the carboxylic acid and the shifts in the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group upon complexation are indicative of coordination. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). ajol.info Additionally, shifts in the pyridine ring vibrations can signal the coordination of the nitrogen atom. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are sensitive to the coordination geometry around the metal ion. For example, the position and intensity of absorption bands can help distinguish between octahedral, tetrahedral, or square planar geometries for Co(II), Ni(II), and Cu(II) complexes. researchgate.netdoi.org

Complex TypeSpectroscopic MethodKey ObservationsInferred Properties
Ni(II) ComplexUV-VisBands around 11,800, 17,500, and 27,700 cm⁻¹Distorted octahedral geometry (from d-d transitions) doi.org
Co(II) ComplexUV-VisBands around 9,600-12,600, 13,200-14,000, and 19,500-24,700 cm⁻¹Distorted octahedral geometry nih.gov
Cu(II) ComplexIRShift in ν(COO⁻) bandsCoordination via carboxylate group tandfonline.com
Zn(II) ComplexIRΔν = ν_asym(COO⁻) - ν_sym(COO⁻)Bidentate coordination of carboxylate ajol.info

This table summarizes typical spectroscopic data observed for transition metal complexes with picolinate-type ligands and the structural information that can be inferred.

Lanthanide complexes are renowned for their unique luminescent properties, characterized by sharp, line-like emission bands arising from f-f electronic transitions. nih.gov However, since these transitions are Laporte-forbidden, direct excitation of the lanthanide ion is inefficient. Effective luminescence is typically achieved through the "antenna effect," where an organic ligand absorbs light and transfers the energy to the lanthanide ion. nih.gov Picolinate-based ligands are effective antennas for sensitizing lanthanide emission. nih.gov

A series of mononuclear lanthanide complexes with the zwitterionic form of 4-picolinic acid has been synthesized. scielo.br These compounds, with the general formula Ln(NO₃)(4picH)₂(H₂O)₄₂, were obtained by reacting lanthanide(III) nitrates with 4-picolinic acid in ethanol. scielo.br

The photoluminescent properties of these complexes reveal characteristic ligand-sensitized lanthanide emission. scielo.br For example, the europium(III) complex exhibits strong red emission, while the terbium(III) complex shows characteristic green luminescence. scielo.br The efficiency of the energy transfer from the ligand's triplet state to the emissive state of the lanthanide ion is a key factor determining the luminescence intensity. scielo.br The gadolinium(III) complex, which lacks an emissive f-level below the ligand's triplet state, is often used to determine the energy of this triplet state. scielo.br

Lanthanide IonComplex Formula FragmentEmission ColorKey TransitionLuminescence Lifetime (µs)
Eu(III)[Eu(4picH)₂]Red⁵D₀ → ⁷F₂ (at 614 nm)0.490 (in solution, 298 K) scielo.br
Tb(III)[Tb(4picH)₂]Green⁵D₄ → ⁷F₅ (at 545 nm)983 (in solution, 298 K) scielo.br
Dy(III)[Dy(4picH)₂]Yellowish-White⁷F₉/₂ → ⁶H_JData not specified scielo.br
Sm(III)[Sm(4picH)₂]Pinkish⁴G₅/₂ → ⁶H_J0.490 (in solution, 298 K) scielo.br

This table summarizes the luminescent properties of lanthanide(III) complexes with the zwitterionic form of 4-picolinic acid (4picH). scielo.br

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of metal-ligand interactions. mdpi.com These computational methods allow for the detailed investigation of molecular structures, electronic properties, and the energetics of complex formation, providing insights that complement experimental data. nih.govnih.gov

For complexes of this compound, DFT calculations can be employed to:

Optimize Geometries: Predict the three-dimensional structure of the metal complexes, including bond lengths and angles in the coordination sphere. This is valuable for understanding the steric influence of the methyl group and predicting the most stable coordination geometry.

Analyze Bonding: Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the metal-ligand bonds, quantifying their covalent and ionic character. Studies on related systems have shown that bonding in lanthanide complexes, for example, is strongly electrostatic. mdpi.com

Calculate Spectroscopic Properties: Vibrational frequencies (IR) and electronic transitions (UV-Vis) can be calculated and compared with experimental spectra to aid in their assignment and confirm the proposed structures.

Determine Complex Stability: The binding energy between the metal ion and the ligand(s) can be calculated, providing a theoretical measure of the complex's thermodynamic stability. This allows for a systematic study of how substituents, like the 4-methyl group, affect the stability of the resulting complexes. Theoretical calculations on model complexes are a versatile tool for elucidating metal-ligand interactions and guiding the design of new metalloenzyme inhibitors. nih.gov

Biological and Biomedical Research Applications of 4 Methylpicolinic Acid Derivatives

Investigation of Antimicrobial and Antibacterial Activities

The search for novel antimicrobial agents is critical in addressing the challenge of drug-resistant bacteria. Derivatives of picolinic acid and related heterocyclic structures have shown promise in this area.

Research into synthetic derivatives has revealed significant antibacterial potential, particularly against Gram-positive bacteria. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good inhibitory activity against several strains of Staphylococcus aureus, including multidrug-resistant clinical isolates. nih.gov Notably, compounds within this series, specifically those designated 4c, 4d, 4e, and 4f, were found to be the most potent, with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL against selected Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA) strains. nih.gov However, these compounds showed weaker potency against other S. aureus strains and no significant activity against the Gram-negative strain Escherichia coli at the tested concentrations. nih.gov

Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which were identified as effective antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL)-producing E. coli. mdpi.com

The precise mode of action for many of these derivatives is still under investigation, but studies of related compounds offer potential mechanisms. Some heterocyclic antibacterial agents, like nalidixic acid, are known to block DNA replication by inhibiting bacterial DNA gyrase. mdpi.com Other compounds may function by intercalating into DNA, disrupting its structure and repair mechanisms, a mode of action observed in compounds like Lactoquinomycin A. nih.gov The structural characteristics of these derivatives, including hydrogen bonding capabilities and rigidity, may also contribute to the disruption of the bacterial cell wall. mdpi.com

CompoundS. aureus RN 4220S. aureus KCTC 503MRSA (Clinical Isolate)QRSA (Clinical Isolate)4c2 µg/mL4 µg/mL2 µg/mL2 µg/mL4d2 µg/mL4 µg/mL2 µg/mL2 µg/mL4e2 µg/mL4 µg/mL2 µg/mL2 µg/mL4f2 µg/mL4 µg/mL2 µg/mL2 µg/mLNorfloxacin (Control)2 µg/mLNot ReportedNot ReportedNot ReportedMinimum Inhibitory Concentrations (MIC) of select pentanoic acid derivatives against various bacterial strains. Data sourced from nih.gov.

Anticancer Activity and Mechanisms of Apoptosis Induction

Picolinic acid derivatives have emerged as potential anticancer agents that can induce programmed cell death, or apoptosis, in cancer cells through specific molecular pathways.

A key mechanism implicated in the anticancer activity of picolinic acid derivatives is the induction of Endoplasmic Reticulum (ER) stress. pensoft.net The ER is crucial for protein folding, and when unfolded or misfolded proteins accumulate, a state of ER stress occurs, activating the Unfolded Protein Response (UPR). nih.gov While the UPR initially aims to restore normal cell function, prolonged or severe ER stress triggers apoptosis. nih.gov

CompoundCell LineCancer TypeIC50 ValueCompound 5 (Picolinic Acid Derivative)A549Non-small cell lung cancer99.93 µMAnticancer activity of a novel picolinic acid derivative. Data sourced from pensoft.net.

The induction of ER stress by picolinic acid derivatives ultimately leads to apoptosis through the activation of a cascade of enzymes called caspases. pensoft.net Caspases are proteases that, once activated, systematically dismantle the cell. nih.gov The apoptotic pathway can be initiated by various signals, including ER stress, which can activate specific initiator caspases. mdpi.com

In the case of the aforementioned "Compound 5," treatment of A549 lung cancer cells triggered the activation of caspase-3, caspase-4, and caspase-9. pensoft.net The activation of caspase-4 is particularly significant as it is the human caspase specifically associated with ER stress-induced apoptosis. mdpi.com Activated caspase-4 can, in turn, activate caspase-9, which then activates the primary executioner caspase, caspase-3, leading to cell death. mdpi.com This demonstrates a direct link between the ER stress induced by the picolinic acid derivative and the activation of the cellular machinery for programmed cell death. pensoft.net

Modulation of Endogenous Biochemical Pathways

Derivatives of picolinic acid are also found in nature, where they play fundamental roles in the survival and development of certain organisms.

Homarine, which is N-methylpicolinic acid, is a compound commonly found in a wide range of marine organisms, from phytoplankton to crustaceans. wikipedia.org It functions as a crucial osmolyte, a small organic molecule that helps maintain cellular osmotic pressure in response to changes in the salinity of the external environment. wikipedia.orgsci-hub.se By adjusting the intracellular concentration of osmolytes like homarine, marine organisms can control the ionic strength of their cytosol and maintain cell volume and turgor. wikipedia.org

Homarine is particularly abundant in some species. Studies have detected it in cyanobacteria (Synechococcus), various diatoms, and haptophytes, with intracellular concentrations reported to be as high as 400 mM. nih.gov In the marine hydroid Hydractinia echinata, the concentration of homarine in oocytes is approximately 25 mM. nih.govsemanticscholar.org Besides its role in osmoregulation, homarine can also act as a methyl group donor in the biosynthesis of other N-methylated compounds. wikipedia.org

Potential as Methyl Group Donors in Metabolic Pathways

One-carbon metabolism is a network of interconnected biochemical pathways essential for normal cellular function. nih.gov These pathways are responsible for the transfer of one-carbon units, a process critical for the synthesis of nucleotides, amino acids, and other vital biomolecules. Central to this network is the role of methyl donors, molecules that can contribute methyl groups for various methylation reactions. nih.govnih.gov The primary methyl donor for the vast majority of these reactions, including the methylation of DNA and histones, is S-adenosylmethionine (SAM). mdpi.commdpi.com The synthesis of SAM is dependent on dietary sources of methyl groups, such as methionine, choline, betaine (B1666868), and folate. nih.govmdpi.com

These dietary compounds participate in the methionine and folate cycles, which ultimately provide the necessary components for SAM production. nih.gov For example, betaine, derived from choline, can donate a methyl group to homocysteine to regenerate methionine, which is then converted to SAM. nih.govmdpi.com This process is crucial for maintaining the cellular pool of SAM, and deficiencies in methyl donors can lead to decreased SAM levels, resulting in aberrant DNA methylation patterns and cellular dysfunction. nih.govmdpi.com

While 4-Methylpicolinic acid possesses a methyl group in its chemical structure, its potential to act as a methyl group donor in metabolic pathways is not established in the scientific literature. For a compound to participate in this process, it would typically require enzymatic recognition and conversion into a form that can interface with the one-carbon metabolic network, such as SAM. Currently, there is no documented evidence of metabolic pathways that would facilitate the transfer of the methyl group from the this compound scaffold for use in cellular methylation reactions.

Enzyme Inhibition and Molecular Target Engagement

Zinc finger proteins are a diverse class of proteins characterized by the presence of one or more zinc finger domains. researchgate.net These domains are small, structured motifs whose conformation is stabilized by the coordination of a zinc (II) ion with specific amino acid residues, typically cysteine or histidine. researchgate.net The structural integrity conferred by the zinc ion is critical for the biological function of these proteins, which play key roles in a multitude of cellular processes, most notably as transcription factors that bind to DNA and regulate gene expression. researchgate.net They can also mediate protein-protein and protein-RNA interactions. researchgate.net

The picolinic acid scaffold is a known chelator of divalent metal ions, including zinc (II). nih.govnih.gov This chelation ability suggests a potential mechanism by which this compound could interact with and modulate the function of zinc finger proteins. It is scientifically plausible that this compound could act as a competing ligand, sequestering the zinc ion that is essential for the proper folding and stability of the zinc finger domain. nih.govmdpi.com The removal or disruption of this crucial zinc ion would lead to the unfolding of the domain, thereby destroying its three-dimensional structure. mdpi.com Consequently, the protein would lose its ability to perform its designated function, such as binding to its specific DNA target sequence, leading to a modulation of gene expression or other downstream cellular effects. mdpi.com Studies on dipicolinate, a related zinc chelator, have demonstrated that it can decrease intracellular zinc content and inhibit protein synthesis in bone tissue culture, highlighting the disruptive potential of such chelators on zinc-dependent cellular processes. nih.gov

The rise of antibiotic resistance is a critical global health threat, driven in part by the spread of bacteria that produce β-lactamase enzymes. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes (Ambler class B) as they utilize one or two zinc (II) ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments. Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or tazobactam.

A promising strategy for combating MBL-mediated resistance is the development of inhibitors that target the essential zinc ions in the enzyme's active site. The picolinic acid moiety is a well-recognized metal-binding pharmacophore, and its derivatives have been investigated as potential MBL inhibitors. Research has focused on compounds like dipicolinic acid (DPA), a pyridine-2,6-dicarboxylic acid, which is structurally related to this compound. Isosteres of DPA, where one of the carboxylate groups is replaced with another metal-binding group, have shown good inhibitory activity against several clinically relevant MBLs, including New Delhi metallo-β-lactamase-1 (NDM-1), Verona integron-encoded metallo-β-lactamase-2 (VIM-2), and imipenemase-1 (IMP-1). The mechanism of these inhibitors involves the coordination of the metal-binding groups to the zinc (II) ions in the active site, preventing the enzyme from hydrolyzing the antibiotic. The specific nature of the isosteric replacement influences not only the potency of inhibition but also the mechanism of action. This line of research provides a strong rationale for the investigation of this compound and its derivatives as potential scaffolds for the design of novel MBL inhibitors.

Inhibitory Activity of Dipicolinic Acid (DPA) Isosteres Against Metallo-β-lactamases
InhibitorTarget EnzymeInhibitory Activity (IC50 or Ki)
Dipicolinic acid (DPA)IMP-1Ki = 1.3 µM
2,4-Pyridine dicarboxylic acidCphA (B2 MBL)Inhibitory Activity Reported
Biaryl succinic acid derivativeIMP-1IC50 = 0.003 - 7 µM
6-Phosphonomethylpyridine-2-carboxylate (PMPC)NDM-1Ki = 1.5 µM
6-Phosphonomethylpyridine-2-carboxylate (PMPC)VIM-2Ki = 0.03 µM

Pharmacological Screening and Structure-Activity Relationship (SAR) Studies for Therapeutic Potential (e.g., Hypoglycemic activity of 3-Mercapto-4-methylpicolinic acid)

Pharmacological screening of novel chemical entities is a cornerstone of drug discovery, aimed at identifying compounds with desirable biological activities. Subsequent structure-activity relationship (SAR) studies are then performed to understand how specific structural features of a molecule contribute to its potency and efficacy, guiding the optimization of lead compounds.

An example of this process can be seen in the investigation of picolinic acid derivatives for therapeutic potential, such as hypoglycemic activity. Research into derivatives of 3-mercaptopicolinic acid (3-MPA) revealed that 3-Mercapto-4-methylpicolinic acid is one of the very few compounds in this series to exhibit hypoglycemic activity. To explore the SAR of this scaffold, a series of analogues with different substituents at the 4-position of the pyridine (B92270) ring were synthesized and evaluated in 48-hour fasted rats. The study found that replacing the methyl group with a variety of other functional groups, including both electron-donating and electron-withdrawing groups, resulted in a complete loss of hypoglycemic activity. This finding underscores the critical importance of the methyl group at the 4-position for this specific biological effect, providing a clear SAR for this class of compounds.

Structure-Activity Relationship of 4-Substituted 3-Mercaptopicolinic Acids for Hypoglycemic Activity
CompoundSubstituent at 4-PositionHypoglycemic Activity (in 48-h fasted rats)
3-Mercapto-4-methylpicolinic acid-CH3Active
4-Methoxy-3-mercaptopicolinic acid-OCH3Inactive
4-Phenoxy-3-mercaptopicolinic acid-OC6H5Inactive
4-Methylthio-3-mercaptopicolinic acid-SCH3Inactive
3,4-Dimercaptopicolinic acid-SHInactive
4-Chloro-3-mercaptopicolinic acid-ClInactive
4-Amino-3-mercaptopicolinic acid-NH2Inactive
4-Ethyl-3-mercaptopicolinic acid-C2H5Inactive

Utility as Pharmaceutical Intermediates and Building Blocks in Medicinal Chemistry

This compound serves as a valuable and versatile building block in medicinal chemistry and pharmaceutical research. scbt.com Its structure, featuring a substituted pyridine ring, offers a key heterocyclic scaffold for the synthesis of more complex molecules. The compound possesses three key features that make it a useful starting material: the pyridine nitrogen, the carboxylic acid group at the 2-position, and the methyl group at the 4-position. Each of these sites can be subjected to chemical modification, allowing for the systematic development of compound libraries for pharmacological screening.

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the pyridine ring can undergo various transformations. This versatility is demonstrated by its implicit use in the synthesis of the potential therapeutic agents discussed in previous sections. For example, the preparation of 4-substituted 3-mercaptopicolinic acid derivatives for hypoglycemic testing highlights its role as a foundational intermediate. nih.gov Similarly, the exploration of picolinic acid derivatives as inhibitors of metallo-β-lactamases showcases the utility of this scaffold in designing enzyme inhibitors. The availability of this compound from commercial suppliers as a research chemical facilitates its use in both academic and industrial drug discovery programs aimed at generating novel therapeutic candidates. scbt.com

Advanced Applications in Materials Science and Industrial Processes

Role in Catalyst Development and Design

4-Methylpicolinic acid and its derivatives play a crucial role as ligands in the synthesis of transition metal complexes, which are pivotal in various catalytic processes. The design of these catalysts often hinges on the ability of the ligand to influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity.

One of the key areas where picolinic acid derivatives have shown promise is in oxidation catalysis. For instance, vanadium-based catalysts are utilized in the oxidation of 4-methylpyridine (4-picoline) to produce isonicotinic acid, a related and industrially important chemical. researchgate.netmdpi.com The efficiency of these catalytic systems can be significantly affected by the nature of the ligands surrounding the vanadium center. While not directly a catalyst in this specific process, the structural motif of this compound is integral to understanding the substrate-catalyst interactions.

Furthermore, cobalt(II) complexes incorporating N-hydroxyphthalimide (NHPI) have been investigated for the oxidation of 4-picoline. mdpi.com In such systems, the coordination environment of the cobalt ion, which can be modulated by ligands like picolinic acid derivatives, is critical to the catalytic cycle. The methyl group in this compound can provide steric hindrance that influences the approach of substrates, potentially leading to enhanced selectivity.

The versatility of picolinic acid derivatives as ligands is further highlighted by their use in synthesizing complexes with various transition metals, including iron, cobalt, nickel, copper, zinc, and cadmium. nih.gov The resulting metal-4-picoline-sulfate complexes exhibit diverse coordination geometries, from octahedral to square-pyramidal and tetrahedral, depending on the metal ion. nih.gov This structural diversity is a key aspect of catalyst design, as the geometry of the active site can dictate the reaction pathway. For example, chromium(III) and cobalt(II) complexes with dipicolinate have been shown to be effective precatalysts for the oligomerization of olefins. mdpi.com The principles guiding the design of these catalysts can be extended to complexes of this compound, suggesting its potential in developing catalysts for polymerization and other organic transformations.

Vanadium(IV) complexes with substituted quinolines, which share structural similarities with picolinic acid, have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com The presence of methyl substituents on the ligand framework was found to influence the catalytic performance. This underscores the potential for using this compound to fine-tune the properties of oxidation catalysts.

Below is a table summarizing the catalytic applications of systems related to this compound:

Catalyst SystemMetal IonReactantProductRelevance to this compound
V-Ti-OVanadium4-PicolineIsonicotinic AcidStructural relationship to the reactant.
Co(II)/NHPICobalt4-Picoline4-Pyridine Carboxylic AcidDemonstrates the role of ligands in oxidation catalysis.
Metal-picoline-sulfateFe, Co, Ni, Cu, Zn, Cd--Shows the diverse coordination chemistry of picoline ligands.
Cr(III) and Co(II) dipicolinateChromium, CobaltAllyl alcoholOligomersHighlights the use of picolinate-type ligands in catalysis.
Vanadium(IV) complexesVanadiumHydrocarbons, AlcoholsOxidized productsIllustrates the influence of methyl substituents on catalytic activity.

Potential Integration into Photovoltaic Devices

The development of efficient and stable solar energy conversion technologies is a critical area of research. Organic and organometallic materials are increasingly being explored for their potential in photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells. While direct integration of this compound in photovoltaics is an emerging area, the properties of related compounds suggest a promising future.

The design of organic dyes for DSSCs often involves a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. rsc.org The pyridine (B92270) ring in this compound can act as an electron-accepting moiety. By incorporating this compound as the acceptor and anchoring group in a D-π-A dye, it may be possible to tune the dye's absorption spectrum and energy levels for optimal performance in a solar cell.

In perovskite solar cells, organic additives can be used to improve the quality of the perovskite film and passivate defects, leading to higher efficiency and stability. rsc.org Organic compounds with functional groups capable of coordinating with the lead halide perovskite, such as carboxylic acids and amino groups, have shown beneficial effects. rsc.org The carboxylic acid group of this compound could interact with the perovskite surface, potentially reducing defect densities and enhancing the device's performance and longevity.

The potential roles of this compound in photovoltaic devices are summarized in the table below:

Photovoltaic TechnologyPotential Role of this compoundKey Functional GroupRationale
Dye-Sensitized Solar Cells (DSSCs)Anchoring group for organic dyesCarboxylic acidStrong binding to TiO₂ surface, facilitating electron injection.
Dye-Sensitized Solar Cells (DSSCs)Electron acceptor in D-π-A dyesPyridine ringTuning of optical and electronic properties of the dye.
Perovskite Solar CellsAdditive for film passivationCarboxylic acidCoordination to the perovskite surface to reduce defects.

Development of Advanced Materials for Optical Applications

The unique electronic structure of this compound and its ability to form complexes with a wide range of metal ions make it a valuable component in the development of advanced materials with tailored optical properties. These materials have potential applications in areas such as light-emitting devices, sensors, and nonlinear optics.

Lanthanide complexes are well-known for their sharp and characteristic luminescence, which arises from f-f electronic transitions. The organic ligands coordinated to the lanthanide ion play a crucial role as "antennas," absorbing light and transferring the energy to the metal center, which then emits light. Picolinic acid and its derivatives have been shown to be effective sensitizers for lanthanide luminescence. researchgate.netscielo.br The formation of complexes between this compound and lanthanide ions such as europium(III) and terbium(III) could lead to materials with strong red and green luminescence, respectively. The emission properties of these complexes can be tuned by modifying the ligand structure, and the methyl group in this compound could influence the energy transfer efficiency and the quantum yield of luminescence. mdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The modular nature of MOFs allows for the design of materials with specific optical properties. rsc.org By using this compound as a linker, it is possible to construct MOFs with interesting photoluminescent properties. nih.gov The luminescence of these MOFs can originate from the organic linker, the metal center, or from guest molecules incorporated within the pores. These luminescent MOFs have potential applications as chemical sensors, where the presence of an analyte can alter the luminescent output.

Nonlinear optics (NLO) is a field that studies the interaction of intense light with materials to produce new optical effects. Materials with a large NLO response are in demand for applications in optical communications, data storage, and optical limiting. Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. The structure of this compound, with its electron-donating methyl group and electron-withdrawing carboxylic acid and pyridine ring, suggests its potential as a building block for NLO materials. researchgate.netmdpi.com The incorporation of this compound into crystals or polymers could lead to materials with a significant third-order NLO response. researchgate.net Furthermore, MOFs constructed from NLO-active ligands can exhibit enhanced NLO properties due to the ordered arrangement of the chromophores in the crystal lattice. researchgate.netrsc.org

The following table outlines the potential of this compound in advanced optical materials:

Application AreaMaterial TypeRole of this compoundPotential Outcome
LuminescenceLanthanide ComplexesSensitizing ligandBright and color-tunable light emission.
SensingMetal-Organic FrameworksOrganic linkerLuminescent sensors for chemical detection.
Nonlinear OpticsCrystalline Materials, MOFsNLO-active componentMaterials for optical switching and limiting.

Analytical Methodologies for Characterization and Quantification of 4 Methylpicolinic Acid

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the analysis of organic compounds like 4-Methylpicolinic acid. It allows for the separation of the target analyte from impurities, degradation products, and matrix components, enabling both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of non-volatile or thermally sensitive compounds such as this compound. longdom.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobic interactions between the analyte and the stationary phase. shimadzu.com

For purity assessment, HPLC can effectively separate this compound from related substances and potential impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve. ptfarm.pl The UV absorbance of the carboxyl group and the pyridine (B92270) ring allows for detection, typically around 210 nm, though the optimal wavelength should be determined experimentally. shimadzu.commjcce.org.mk

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 (Octadecyl-bonded silica), 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic elution with a mixture of phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
DetectionUV Spectrophotometer at 210 nm or 265 nm
Injection Volume10 µL
Column Temperature30°C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org However, this compound, being a carboxylic acid, is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound. utsa.edu

A common derivatization strategy is esterification, for example, converting the carboxylic acid group into a methyl ester or another suitable ester. Silylation is another widely used technique in GC-MS-based metabolite profiling to increase the volatility of compounds containing active hydrogen atoms. mdpi.com Once derivatized, the analyte can be injected into the GC system, where it is separated from other volatile components before being detected by the mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint, allowing for highly specific identification and structural elucidation. nih.gov This technique is particularly useful for identifying trace amounts of this compound or its metabolites in complex samples. ifremer.fr

Table 2: Typical GC-MS Parameters for Derivatized this compound

ParameterCondition
Derivatization AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or Methanolic HCl
GC ColumnCapillary column with a low-polarity stationary phase (e.g., DB-5ms)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature250°C
Oven ProgramTemperature gradient, e.g., start at 80°C, ramp to 280°C
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole

Spectrophotometric and Electrochemical Detection Methods for Carboxylic Acids

Beyond chromatography, other analytical methods can be employed for the detection and quantification of carboxylic acids like this compound.

Spectrophotometry: UV-Visible spectrophotometry is a simple and cost-effective method that can be used for quantification. mdpi.com The pyridine ring in this compound exhibits UV absorbance. A quantitative determination can be made by measuring the absorbance of a solution at a specific wavelength (λmax) and applying the Beer-Lambert law. While direct UV detection can be effective for pure samples, its selectivity is low, making it susceptible to interference from other UV-absorbing compounds in complex mixtures. shimadzu.com To enhance selectivity, derivatization reactions that produce a colored complex with a unique λmax can be developed. nih.gov

Electrochemical Methods: Electrochemical sensors offer high sensitivity and the potential for miniaturization, making them attractive for various applications. mdpi.com The analysis of this compound can potentially be achieved using voltammetric techniques, which measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com The carboxylic acid group and the aromatic pyridine ring are electroactive and can be oxidized at a sufficiently high potential. However, direct analysis on standard electrodes can suffer from poor sensitivity and fouling. To overcome these issues, chemically modified electrodes are often developed. These modifications can involve polymers, nanoparticles, or other materials that enhance the electron transfer rate and improve the selectivity and sensitivity of the detection. nih.govnih.gov

Development and Validation of Analytical Methods for Complex Matrices

When analyzing this compound in complex matrices such as biological fluids, environmental samples, or food products, the development and validation of a robust analytical method are critical to ensure reliable and accurate results. ibacon.com This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). europa.euresearchgate.net

The development process begins with selecting an appropriate technique (e.g., HPLC-UV, LC-MS/MS) based on the required sensitivity, selectivity, and the nature of the matrix. emerypharma.com A crucial step is the development of an effective sample preparation protocol to remove interfering substances and concentrate the analyte. ibacon.com Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to clean up the sample and minimize matrix effects. mjcce.org.mk

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. researchgate.net Method validation involves evaluating several key performance characteristics, which are summarized in the table below. researchgate.net

Table 3: Key Parameters for Analytical Method Validation

ParameterDescription
SpecificityThe ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
RangeThe interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
AccuracyThe closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked matrix samples.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

A successfully validated method ensures that the data generated for this compound in a specific complex matrix are accurate, reliable, and reproducible. emerypharma.com

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

  • Methodological Answer : Standardize equipment calibration (e.g., UV-Vis spectrophotometers), report reaction temperatures (±0.1°C), and include negative controls. Share raw data and analysis scripts via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.